2-Methyl-4-butoxybenzaldehyde
Description
This compound is structurally related to benzaldehyde derivatives used in flavoring agents, pharmaceuticals, and organic synthesis intermediates. Its alkoxy substituent (butoxy) confers distinct solubility and volatility properties compared to shorter-chain alkoxy or hydroxy analogs.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-butoxy-2-methylbenzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-3-4-7-14-12-6-5-11(9-13)10(2)8-12/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI Key |
IXFJKQSFPPWEJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
4-(Bromomethyl)benzaldehyde (CAS 51359-78-5)
| Property | 2-Methyl-4-butoxybenzaldehyde | 4-(Bromomethyl)benzaldehyde | 2-Hydroxy-4-methoxybenzaldehyde |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₆O₂ | C₈H₇BrO | C₈H₈O₃ |
| Substituents | -C₄H₉O (para), -CH₃ (ortho) | -CH₂Br (para) | -OH (ortho), -OCH₃ (para) |
| Molecular Weight (g/mol) | 192.2 | 199.0 | 152.1 |
| Key Functional Groups | Aldehyde, ether | Aldehyde, bromoalkyl | Aldehyde, phenol, ether |
Structural Implications:
- Reactivity : The bromomethyl group in 4-(Bromomethyl)benzaldehyde makes it a reactive alkylating agent, unlike the chemically stable butoxy or methoxy groups .
Key Observations:
- 2-Hydroxy-4-methoxybenzaldehyde ’s hydroxy group may increase metabolic conjugation (e.g., sulfation, glucuronidation), reducing bioavailability compared to alkoxy derivatives .
Functional Differences:
- This compound : Likely used in hydrophobic matrices (e.g., perfumes, polymer additives).
- 2-Hydroxy-4-methoxybenzaldehyde : Preferred in food flavorings due to its polarity and structural resemblance to vanillin .
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